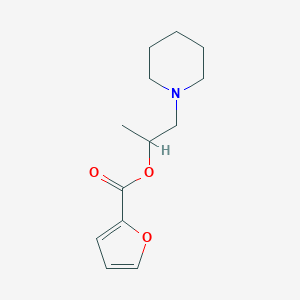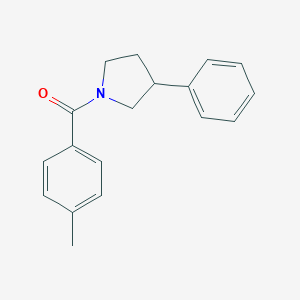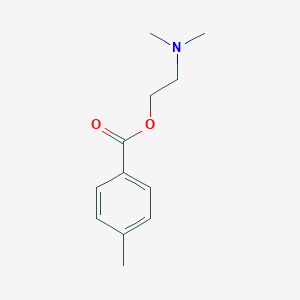
1-Methyl-2-(1-piperidinyl)ethyl 2-furoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-(1-piperidinyl)ethyl 2-furoate is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has been shown to have potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In
Applications De Recherche Scientifique
1-Methyl-2-(1-piperidinyl)ethyl 2-furoate has been studied extensively for its potential applications in various fields of scientific research. In medicinal chemistry, it has been shown to have potential as a novel antipsychotic agent. In pharmacology, it has been investigated for its potential as a selective dopamine D2 receptor antagonist. In biochemistry, it has been studied for its potential as a modulator of neurotransmitter release.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-(1-piperidinyl)ethyl 2-furoate is not fully understood. However, it is believed to act as a selective dopamine D2 receptor antagonist, which may contribute to its potential as an antipsychotic agent. It may also modulate neurotransmitter release through its effects on the presynaptic membrane.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to decrease locomotor activity and induce catalepsy, which are characteristic effects of dopamine D2 receptor antagonists. It has also been shown to modulate neurotransmitter release in the brain, which may contribute to its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-Methyl-2-(1-piperidinyl)ethyl 2-furoate in lab experiments is its high yield and purity, which makes it suitable for a range of applications. However, one limitation is its potential toxicity, which may require careful handling and disposal.
Orientations Futures
There are several potential future directions for research on 1-Methyl-2-(1-piperidinyl)ethyl 2-furoate. One area of interest is its potential as a therapeutic agent for psychiatric disorders, such as schizophrenia. Another area of interest is its potential as a modulator of neurotransmitter release, which may have applications in the treatment of neurological disorders, such as Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 1-Methyl-2-(1-piperidinyl)ethyl 2-furoate involves the reaction of 1-methyl-2-(1-piperidinyl)ethanol with furoic acid. The reaction is carried out in the presence of a catalyst, typically sulfuric acid or phosphoric acid. The product is obtained in high yield and purity through a series of purification steps, including recrystallization and chromatography.
Propriétés
Formule moléculaire |
C13H19NO3 |
|---|---|
Poids moléculaire |
237.29 g/mol |
Nom IUPAC |
1-piperidin-1-ylpropan-2-yl furan-2-carboxylate |
InChI |
InChI=1S/C13H19NO3/c1-11(10-14-7-3-2-4-8-14)17-13(15)12-6-5-9-16-12/h5-6,9,11H,2-4,7-8,10H2,1H3 |
Clé InChI |
OOUFPFZCDKGJHH-UHFFFAOYSA-N |
SMILES |
CC(CN1CCCCC1)OC(=O)C2=CC=CO2 |
SMILES canonique |
CC(CN1CCCCC1)OC(=O)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[Benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate](/img/structure/B294987.png)








![2-[Benzyl(methyl)amino]ethyl 4-methylbenzoate](/img/structure/B295004.png)


